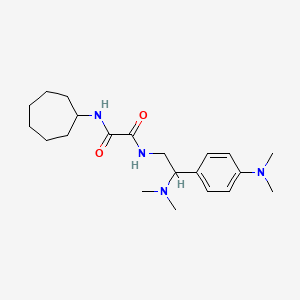
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, commonly known as CX614, is a chemical compound that has been extensively researched for its potential applications in neuroscience. It is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and memory formation in the brain. In
Aplicaciones Científicas De Investigación
Chemical Characterization and Structure Analysis :
- Tessler and Goldberg (2004) characterized a compound similar to N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, revealing specific intramolecular hydrogen-bonded structures and conformational features (Tessler & Goldberg, 2004).
Role in Biochemical Processes and Potential Therapeutic Applications :
- Ha et al. (1997) explored a compound structurally related to N1-cycloheptyl-N2, focusing on its role in polyamine catabolism and programmed cell death, suggesting implications for antitumor therapies (Ha et al., 1997).
Synthesis and Chemical Reactions :
- Gan and Ma (2009) discussed the synthesis of related compounds through CuI-catalyzed coupling, indicating the compound’s utility in creating complex organic structures (Gan & Ma, 2009).
- Obydennov, Röschenthaler, and Sosnovskikh (2013) focused on the synthesis of oxalamide derivatives and their potential reactions, providing insights into the versatility of these compounds in organic synthesis (Obydennov et al., 2013).
Photoreactive Properties and Applications :
- Hasegawa et al. (1990) examined the photoreactive properties of similar compounds, highlighting their potential in photochemical applications (Hasegawa et al., 1990).
Application in Sensors and Logic Gates :
- Wang, Zheng, and Lu (2005) developed a novel fluorescent sensor based on a derivative of this compound, illustrating its potential in sensor technology and logic gate applications (Wang, Zheng, & Lu, 2005).
Antidepressant Biochemical Profile :
- Muth et al. (1986) studied a related compound’s neurochemical profile, linking it to potential antidepressant activity (Muth et al., 1986).
Application in DNA Interaction and Antitumor Activity :
- Atwell et al. (1989) explored phenyl-substituted derivatives of similar compounds, assessing their interaction with DNA and potential antitumor activities (Atwell et al., 1989).
Distribution in Organism and Pharmacokinetics :
- Shormanov and Pravdyuk (2017) studied the distribution dynamics of a structurally related compound in warm-blooded animals, highlighting its pharmacokinetic properties (Shormanov & Pravdyuk, 2017).
Neurological Imaging in Alzheimer’s Disease :
- Shoghi-Jadid et al. (2002) utilized a derivative for positron emission tomography in Alzheimer’s patients, demonstrating its application in neurological imaging (Shoghi-Jadid et al., 2002).
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-24(2)18-13-11-16(12-14-18)19(25(3)4)15-22-20(26)21(27)23-17-9-7-5-6-8-10-17/h11-14,17,19H,5-10,15H2,1-4H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFNTLLLYHVJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)
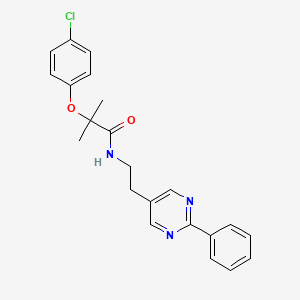
![Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2769273.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)
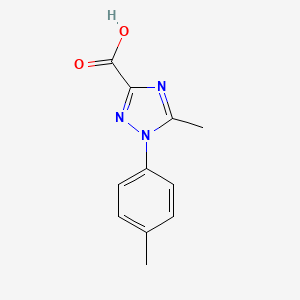
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)
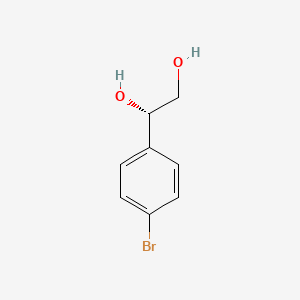
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)
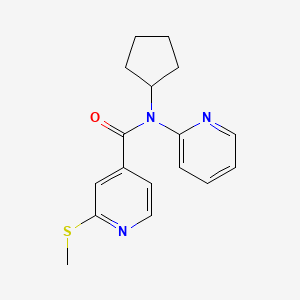
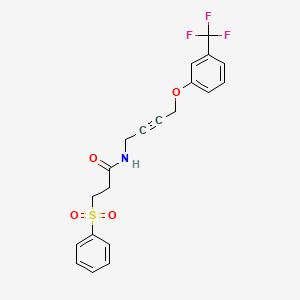
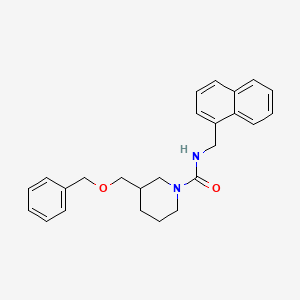
![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)